N-(4-Acetamidophenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide
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Overview
Description
N-(4-Acetamidophenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of acetamidophenyl and isoindolyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetamidophenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl with acetic anhydride to form 4-acetamidophenyl. This intermediate is then reacted with 2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanoic acid under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindolyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoindolyl moiety, resulting in the formation of reduced analogs.
Substitution: The acetamidophenyl group can participate in substitution reactions, where the acetamido group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-Acetamidophenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-Acetamidophenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-Acetamidophenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)acetamide
- N-(4-Acetamidophenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide
Uniqueness: Compared to similar compounds, N-(4-Acetamidophenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide exhibits unique structural features that influence its reactivity and potential applications. The presence of the propanamide group, as opposed to acetamide or butanamide, can affect its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(22-11-14-5-3-4-6-17(14)19(22)25)18(24)21-16-9-7-15(8-10-16)20-13(2)23/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUBNNHXHWDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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